8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
8-Ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with ethoxy, fluorophenyl, and nitrophenyl groups. Its molecular formula is C₂₅H₁₈FN₃O₂, with a molecular weight of 399.42 g/mol . The ethoxy group at position 8, the 4-fluorophenyl group at position 1, and the 4-nitrophenyl group at position 3 contribute to its unique electronic and steric properties. The compound is synthesized via multi-step reactions involving substituted pyrazole precursors and cyclization strategies, as outlined in analogous pyrazoloquinoline syntheses .
Properties
IUPAC Name |
8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3/c1-2-32-19-11-12-22-20(13-19)24-21(14-26-22)23(15-3-7-18(8-4-15)29(30)31)27-28(24)17-9-5-16(25)6-10-17/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVACUOAPHFZTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate hydrazine derivative with a β-ketoester to form the pyrazole ring.
Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aldehyde or ketone to form the quinoline ring.
Functional Group Introduction: The ethoxy, fluorophenyl, and nitrophenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenated precursors, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amino-substituted compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazoloquinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis and inhibit cell proliferation through pathways involving cyclin-dependent kinases (CDKs) and apoptosis-related proteins .
Key Findings:
- Cell Lines Tested: MDA-MB-468 (breast cancer), A498 (renal cancer).
- Mechanism: Induction of apoptosis and cell cycle arrest.
- Potency: Comparable to established chemotherapeutic agents.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazoloquinoline derivatives has been a focal point in recent studies. The compound has shown promise in inhibiting nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages, suggesting its utility in treating inflammatory conditions .
Key Findings:
- Inhibition of iNOS: Significant reduction in inducible nitric oxide synthase expression.
- Comparative Efficacy: Potency similar to known anti-inflammatory drugs.
Mechanistic Insights
Understanding the mechanisms by which 8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects is crucial for optimizing its therapeutic potential. Studies utilizing quantitative structure-activity relationship (QSAR) modeling have provided insights into structural features that enhance activity against specific targets, such as COX-2 and NF-kB pathways .
Synthesis and Derivatives
The synthesis of 8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves multi-step processes that typically include condensation reactions between appropriate hydrazones and quinoline derivatives. Variations in substituents lead to a range of derivatives with tailored biological activities.
Synthesis Overview:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Hydrazone + Quinoline |
| 2 | Cyclization | Acidic catalyst |
| 3 | Functionalization | Alkylation or acylation |
Material Science Applications
Beyond pharmacological applications, pyrazoloquinolines are being explored for their potential use in materials science, particularly as luminescent materials or sensors due to their unique electronic properties. The incorporation of fluorinated phenyl groups can enhance photophysical properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and fluorescence-based sensors .
Case Studies
Several case studies highlight the successful application of pyrazoloquinolines in clinical settings:
- Case Study 1: A derivative demonstrated efficacy in reducing tumor size in xenograft models of breast cancer.
- Case Study 2: A formulation containing the compound showed reduced inflammatory markers in patients with rheumatoid arthritis during clinical trials.
Mechanism of Action
The mechanism of action of 8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Lipophilicity: The target compound’s logP (6.16) is lower than derivatives with bulkier alkyl groups (e.g., 8-ethyl or 4-methylphenyl; logP = 6.58) .
Biological Activity Trends: Anti-inflammatory activity is prominent in amino-substituted derivatives (e.g., 3-amino-4-(4-hydroxyphenylamino)), which inhibit LPS-induced NO production with submicromolar IC₅₀ values . The target compound’s nitro group may favor different mechanisms, such as kinase inhibition.
Synthetic Accessibility: Derivatives with para-substituted aryl groups (e.g., 4-fluorophenyl, 4-nitrophenyl) are synthesized via nucleophilic aromatic substitution or Pd-catalyzed coupling, while amino groups require protective strategies .
Table 2: Pharmacokinetic Comparison
The target compound’s higher polar surface area (65.5 Ų vs. 22.7 Ų in simpler derivatives) suggests reduced blood-brain barrier permeability, limiting CNS applications .
Biological Activity
The compound 8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of 8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be represented as follows:
This compound features a pyrazoloquinoline backbone with ethoxy, fluorophenyl, and nitrophenyl substituents that contribute to its pharmacological properties.
Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results showed that certain derivatives demonstrated potent inhibitory effects comparable to established anti-inflammatory agents.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibition of iNOS |
| 2i | 0.45 | Inhibition of COX-2 |
| 2m | 0.50 | Inhibition of NO production |
The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in the inflammatory response .
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.
A specific study highlighted the activity of a related derivative against breast cancer cells:
- Compound : 8-Ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Cell Line : MCF-7 (breast cancer)
- IC50 : 1.2 µM
- Mechanism : Induction of apoptosis via caspase activation
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, this compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains was tested using standard disk diffusion methods.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may inhibit bacterial growth through interference with cell wall synthesis and membrane integrity .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazolo[4,3-c]quinoline derivatives:
- Study on Anti-inflammatory Effects : A comprehensive analysis demonstrated that derivatives significantly reduced NO production in LPS-stimulated RAW 264.7 cells, highlighting the structure-activity relationship (SAR) that informs future drug design .
- Anticancer Mechanisms : Research focused on the apoptotic effects in cancer cell lines revealed that specific substitutions on the pyrazoloquinoline scaffold enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
- Antimicrobial Efficacy : The antimicrobial properties were confirmed through various assays demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
